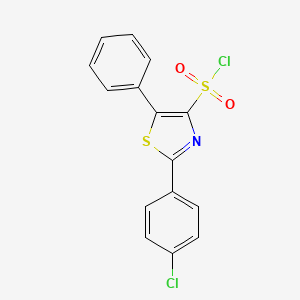

![molecular formula C10H13N3S B2504168 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine CAS No. 676546-07-9](/img/structure/B2504168.png)

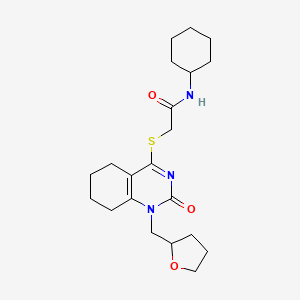

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound . It has been studied as a potential inhibitor of Mycobacterium tuberculosis bd oxidase . The molecular formula is C10H13N3S and the molecular weight is 207.3.

Molecular Structure Analysis

The molecular structure of 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine is characterized by a thieno[3,2-d]pyrimidin-4-amine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine include a melting point of 67-69℃ and a density of 1.205±0.06 g/cm3 .Scientific Research Applications

Antiproliferative Activity

Research on derivatives of thieno[3,2-d]pyrimidin-4-amine, such as those reported by Atapour-Mashhad et al. (2017), has shown significant antiproliferative effects on human breast cancer (MCF-7) and nonmalignant mouse fibroblast (L929) cell lines. Their study highlights the potential of these compounds in cancer therapy, where they induced apoptotic cell death in treated cells, demonstrating a structure, concentration, and time-dependent activation of antiproliferative activity. This suggests the relevance of thieno[3,2-d]pyrimidin derivatives in developing anticancer strategies (Atapour-Mashhad et al., 2017).

Heterocyclic Chemistry Contributions

The work of Dyachenko et al. (2020) on the synthesis of thieno[2,3-b]pyridine and pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives through one-pot condensation underlines the versatility of thieno[3,2-d]pyrimidin-4-amine derivatives in heterocyclic chemistry. Their findings contribute to the expanding library of heterocyclic compounds, which are crucial in the development of new pharmacological agents (Dyachenko et al., 2020).

Synthesis and Evaluation for Insecticidal and Antibacterial Potential

Deohate and Palaspagar (2020) investigated pyrimidine linked pyrazol-3-yl amines for their insecticidal and antimicrobial potential, showcasing the broad spectrum of biological activities that thieno[3,2-d]pyrimidin-4-amine derivatives can exhibit. This highlights the compound's potential in agricultural and pharmaceutical applications as a basis for developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Anticancer Agent Analog Synthesis

Loidreau et al. (2020) explored the synthesis of thieno[3,2-d]pyrimidin-4-amine analogs of MPC-6827, an anticancer agent. Their study provides insight into the development of novel anticancer therapies, demonstrating these derivatives' antiproliferative activity against colorectal cancer cell lines. This supports the potential of thieno[3,2-d]pyrimidin-4-amine and its derivatives in medicinal chemistry for cancer treatment (Loidreau et al., 2020).

Kinase Inhibition for Therapeutic Applications

The synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines by Deau et al. (2013) and their evaluation as inhibitors against Ser/Thr kinases such as CLK1 and DYRK1A highlights the therapeutic potential of thieno[3,2-d]pyrimidin-4-amine derivatives in treating diseases associated with dysregulated kinase activity. Their work points towards the use of these compounds in developing targeted therapies for diseases modulated by specific kinases (Deau et al., 2013).

Mechanism of Action

Future Directions

The future research directions for 7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine could involve further exploration of its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This could potentially lead to the development of new therapeutic strategies for tuberculosis. Additionally, further studies could focus on optimizing the synthesis process and exploring other potential biological activities of this compound.

properties

IUPAC Name |

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3S/c1-6(2)13-10-9-8(11-5-12-10)7(3)4-14-9/h4-6H,1-3H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LETYJJRSWXSKRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1N=CN=C2NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-N-propan-2-ylthieno[3,2-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B2504089.png)

![N-(4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2504091.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2504092.png)

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2504096.png)

![Ethyl 4-[2-(cyclopentylamino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2504102.png)

![N-(4-(furan-3-yl)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2504105.png)